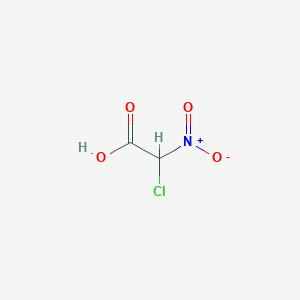
4,4'-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is a chemical compound known for its unique structure and properties It is a bisphenol derivative with a trisulfane linkage, which contributes to its distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) typically involves the reaction of 2-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2-tert-butylphenol with sulfur dichloride (SCl2) in the presence of a base, such as pyridine, to form the trisulfane linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol).
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Nitro derivatives, halogenated phenols
Applications De Recherche Scientifique
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) primarily involves its antioxidant properties. The trisulfane linkage can interact with free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The phenolic groups contribute to its ability to donate hydrogen atoms, further enhancing its antioxidant capacity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(2,6-di-tert-butylphenol): Known for its antioxidant properties and used in similar applications.
Bisphenol A (BPA): Widely used in the production of plastics and resins.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and stability. This linkage allows it to undergo specific oxidation and reduction reactions that are not typical for other bisphenol derivatives. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
141406-98-6 |
|---|---|
Formule moléculaire |
C20H26O2S3 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S3/c1-19(2,3)15-11-13(7-9-17(15)21)23-25-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |
Clé InChI |
ZFAMZEAWCZRGJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
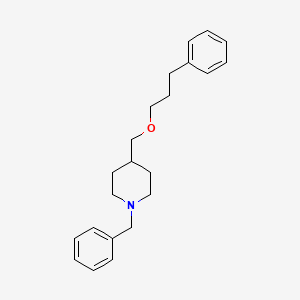
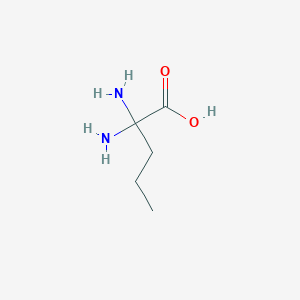
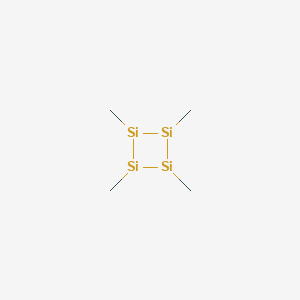
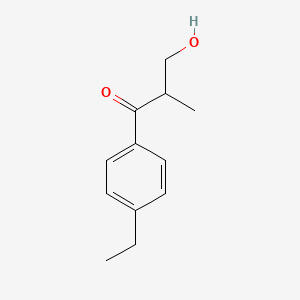
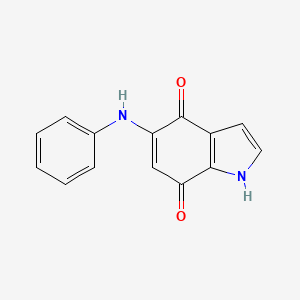
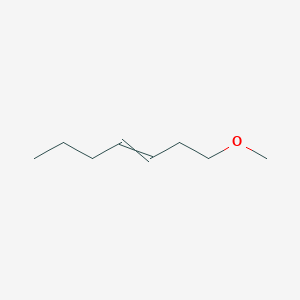
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)



